2-(3,3-Difluorocyclohexyl)-4-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Difluorocyclohexyl)-4-phenylpyridine is a chemical compound that features a difluorocyclohexyl group attached to a phenylpyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the use of difluoromethylation reagents to introduce the difluorocyclohexyl group onto a pre-formed phenylpyridine scaffold . The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-Difluorocyclohexyl)-4-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, where leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluorocyclohexyl-phenylpyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Difluorocyclohexyl)-4-phenylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,3-Difluorocyclohexyl)-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The phenylpyridine structure allows for interactions with aromatic residues in biological targets, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoropyridine
- 4-Fluorophenylpyridine
- 2,6-Difluoropyridine
Uniqueness
2-(3,3-Difluorocyclohexyl)-4-phenylpyridine is unique due to the presence of the difluorocyclohexyl group, which imparts distinct chemical and physical properties compared to other fluorinated pyridines.
Eigenschaften
Molekularformel |
C17H17F2N |
---|---|
Molekulargewicht |
273.32 g/mol |
IUPAC-Name |
2-(3,3-difluorocyclohexyl)-4-phenylpyridine |
InChI |
InChI=1S/C17H17F2N/c18-17(19)9-4-7-15(12-17)16-11-14(8-10-20-16)13-5-2-1-3-6-13/h1-3,5-6,8,10-11,15H,4,7,9,12H2 |
InChI-Schlüssel |
WPZUEBKIWMXZPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)(F)F)C2=NC=CC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.